N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-13-7-6-11(8-14(13)19)23-15(21-22-17(23)26)9-20-16(24)10-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHVPCDUSNXIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with five analogous triazole-based acetamides from recent literature. Key differences in substituents, electronic effects, and reported bioactivities are highlighted.
Structural and Functional Differences
Key Comparative Insights
Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound may enhance membrane permeability and target binding compared to less-halogenated analogs (e.g., phenyl in or methylphenyl in ). Chlorine atoms increase lipophilicity and metabolic stability but may reduce aqueous solubility . Sulfanylidene vs. Phenoxyacetamide vs.
Synthetic Complexity: The target compound’s synthesis likely requires stringent control for introducing the dichlorophenyl and sulfanylidene groups, whereas analogs like (amino/furan) or (amino/methyl) involve simpler functionalization steps .
Biological Activity Trends: Anti-exudative activity in correlates with electron-donating substituents (amino, furan), whereas antiproliferative activity in and the target compound may stem from halogenated aromatic systems.
Research Findings and Implications
- Antiproliferative Potential: The dichlorophenyl and sulfanylidene groups in the target compound align with structural motifs in known antiproliferative agents (e.g., ), suggesting utility in oncology research. However, specific in vitro/in vivo data are lacking and require validation.
- Anti-inflammatory Prospects: The phenoxyacetamide moiety resembles nonsteroidal anti-inflammatory drug (NSAID) frameworks, while sulfanylidene may augment COX inhibition. Direct comparisons to diclofenac derivatives () are warranted.
- Metabolic Stability: Halogenation typically improves metabolic resistance, but the dichlorophenyl group may increase hepatotoxicity risks compared to methyl or amino substituents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide?
- Methodology :
- Reaction Setup : Equimolar concentrations of precursors (e.g., substituted oxazolones and triazole derivatives) are refluxed at 150°C for 5 hours using pyridine and Zeolite Y-H as catalysts .
- Workup : Distill excess pyridine, cool the mixture, and precipitate the product using ice-cold hydrochloric acid. Recrystallize from ethanol for purity .
- Catalyst Optimization : Zeolite Y-H enhances regioselectivity, while pyridine acts as a base to neutralize HCl byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopic Methods :
- NMR : Confirm substitution patterns (e.g., dichlorophenyl protons, phenoxyacetamide methylene groups) .
- IR : Identify key functional groups (e.g., sulfanylidene C=S stretch at ~1200 cm⁻¹) .
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .
Q. What purification strategies are effective post-synthesis?
- Recrystallization : Ethanol is preferred due to moderate polarity, which balances solubility and yield .
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to isolate minor impurities .
Advanced Research Questions
Q. How can structural contradictions between computational models and crystallographic data be resolved?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles with X-ray data to validate force fields .
- Twinning Analysis : Use SHELXD/SHELXE to address twinning in crystals, which may distort structural interpretations .
- Hydrogen Bonding Validation : Overlay crystallographic data with molecular docking results to confirm active-site interactions .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in anticancer assays?
- In Vitro Testing :
- Dose-Response Curves : Use standardized protocols (e.g., MTT assays) with positive controls (e.g., doxorubicin) to ensure reproducibility .
- Orthogonal Assays : Validate antiproliferative activity via apoptosis markers (e.g., caspase-3 activation) to rule off-target effects .
- Computational SAR :
- QSAR Modeling : Incorporate electronic descriptors (e.g., Hammett constants of dichlorophenyl groups) to predict activity trends .
Q. How can non-reproducible crystallization outcomes be mitigated?
- Controlled Conditions :
Q. What strategies address discrepancies in biological activity data across studies?
- Data Reconciliation :
- Assay Standardization : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .
- Batch Analysis : Compare compound purity (via HPLC) across studies; impurities >2% may skew results .
- Theoretical Frameworks : Link findings to mechanistic hypotheses (e.g., triazole-mediated kinase inhibition) to contextualize outliers .
Q. How can reaction yields be improved without compromising stereochemical integrity?
- Process Optimization :
- Design of Experiments (DoE) : Vary catalysts (e.g., Zeolite Y-H vs. H-beta) and temperatures to identify Pareto-optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from 5 hours to <1 hour, minimizing side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
